Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate
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Overview
Description
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-bromo-2-(trifluoromethoxy)benzoic acid+methanolcatalystMethyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethoxy group can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of 3-[5-azido-2-(trifluoromethoxy)phenyl]prop-2-enoate.
Reduction: Formation of 3-[5-bromo-2-(trifluoromethoxy)phenyl]propan-1-ol.
Oxidation: Formation of 3-[5-bromo-2-(trifluoromethoxy)phenyl]propanoic acid.
Scientific Research Applications
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can inhibit or activate specific pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(trifluoromethoxy)benzoate
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Uniqueness
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the aromatic ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl (E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-17-10(16)5-2-7-6-8(12)3-4-9(7)18-11(13,14)15/h2-6H,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEFKGFTGTWYHP-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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